molecular formula C9H9BrN2O2 B8327711 5-Bromo-n-cyclopropyl-1-oxy-nicotinamide

5-Bromo-n-cyclopropyl-1-oxy-nicotinamide

Cat. No.: B8327711
M. Wt: 257.08 g/mol
InChI Key: GQRPVRFAIYKNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-cyclopropyl-1-oxy-nicotinamide, with the CAS Registry Number [638219-62-2] , is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol . This nicotinamide derivative is primarily utilized in the field of medicinal chemistry and pharmaceutical research as a key intermediate in the synthesis of various biologically active molecules . Researchers employ this compound to develop potential drug candidates and to study structure-activity relationships (SAR) to optimize the efficacy and selectivity of new therapeutic agents . The predicted physical properties of this compound include a density of 1.79±0.1 g/cm3 and a boiling point of 518.8±35.0 °C . The compound should be stored at room temperature . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-N-cyclopropyl-1-oxidopyridin-1-ium-3-carboxamide

InChI

InChI=1S/C9H9BrN2O2/c10-7-3-6(4-12(14)5-7)9(13)11-8-1-2-8/h3-5,8H,1-2H2,(H,11,13)

InChI Key

GQRPVRFAIYKNCX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=C[N+](=C2)[O-])Br

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo N Cyclopropyl 1 Oxy Nicotinamide and Analogs

Strategic Approaches to the Nicotinamide (B372718) Core Synthesis

The formation of the amide bond between a nicotinic acid derivative and cyclopropylamine (B47189) is a critical step. While traditional methods often rely on stoichiometric activating agents, newer catalytic and greener approaches are gaining prominence. ucl.ac.uk

Standard amidation procedures involve the activation of the carboxylic acid group of a nicotinic acid precursor. This is typically achieved using coupling reagents that form a highly reactive intermediate, which is then susceptible to nucleophilic attack by cyclopropylamine. Common activating agents suffer from drawbacks such as poor atom economy and the generation of significant waste. ucl.ac.uk For large-scale synthesis, lower-cost reagents like thionyl chloride or T3P (n-propylphosphonic acid anhydride) are more common. ucl.ac.uk

Recent advancements focus on biocatalysis as a sustainable alternative for amide formation. nih.gov Enzymes, such as immobilized lipases like Novozym® 435 from Candida antarctica, can catalyze the amidation of nicotinic acid esters (e.g., methyl nicotinate) with amines. rsc.orgresearchgate.net These enzymatic methods offer high selectivity under mild reaction conditions, often in greener solvents, and the potential for enzyme reuse. nih.govrsc.org

Table 1: Comparison of Common Amide Bond Activating Reagents
ReagentAbbreviationByproductsKey AdvantagesKey Disadvantages
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble ureaMild conditions, easy byproduct removalHigh cost, poor atom economy
HATUHATUTetramethylurea, HOAtHigh reactivity, low racemizationVery high cost, generates waste
Thionyl ChlorideSOCl₂SO₂, HClLow cost, high reactivityHarsh conditions, corrosive byproducts
n-Propylphosphonic acid anhydrideT3PPhosphonic acidsHigh yields, easy workupModerate cost, high molecular weight
Novozym® 435 (Lipase)-Water/AlcoholGreen, mild conditions, reusableSlower reaction times, substrate specific

Introducing a bromine atom specifically at the 5-position of the nicotinamide ring is a crucial step that relies on the principles of electrophilic aromatic substitution. The pyridine (B92270) ring is inherently electron-deficient, making it less reactive towards electrophiles than benzene. The directing effects of the existing substituents—the carboxamide group and the ring nitrogen—are critical for controlling the position of bromination.

The carboxamide group at the 3-position is a meta-director. Therefore, it directs incoming electrophiles to the 5-position. Common brominating agents for this transformation include N-bromosuccinimide (NBS) and elemental bromine (Br₂). mdpi.com The reaction is often carried out in a suitable solvent, such as acetonitrile (B52724) or acetic acid. mdpi.commdpi.com Theoretical analyses using ab initio calculations can predict the positional selectivity of electrophilic aromatic brominations by determining the stability of the intermediate arenium ions. mdpi.comresearchgate.net For electron-deficient rings, this analysis confirms that substitution is favored at the position least deactivated by the ring's electron-withdrawing nature and the directing groups. researchgate.net

Table 2: Selected Reagents for Electrophilic Aromatic Bromination
ReagentTypical ConditionsSelectivity
N-Bromosuccinimide (NBS)Acetonitrile or THFHighly regioselective mdpi.com
Bromine (Br₂)Acetic acid, often with a Lewis acid catalystGood selectivity, can lead to over-bromination
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Various organic solventsLess regioselective compared to NBS mdpi.com
Tetraalkylammonium tribromidesOrganic solventsCan offer high para-selectivity in some systems researchgate.net

For chemical synthesis, the N-oxidation of pyridines is a well-established reaction. It is typically achieved by treating the pyridine derivative with an oxidizing agent, most commonly a peroxy acid. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are effective for this purpose. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct. The choice of oxidant and reaction conditions is important to avoid unwanted side reactions with other functional groups in the molecule.

Synthesis of Key Precursors and Intermediates

One common pathway begins with the bromination of nicotinic acid to produce 5-bromonicotinic acid. This intermediate can then be converted to a more reactive form, such as an acid chloride (using thionyl chloride) or an activated ester. Subsequent reaction with cyclopropylamine yields the intermediate 5-bromo-N-cyclopropylnicotinamide. cymitquimica.com The final step would then be the N-oxidation of this intermediate to afford the target compound. Alternatively, nicotinamide could be brominated first to give 5-bromonicotinamide, chemicalbook.com though subsequent N-alkylation to introduce the cyclopropyl (B3062369) group is not a standard route. A more likely alternative is the N-oxidation of 5-bromonicotinic acid, followed by amide bond formation. The choice of route depends on the compatibility of the functional groups with the reaction conditions at each step.

Optimization of Reaction Conditions and Process Chemistry

To ensure a robust and scalable synthesis, optimization of reaction parameters is essential. Statistical experimental designs, such as response surface methodology, can be employed to systematically study the effects of variables like temperature, pH, reaction time, and reactant concentrations on the product yield and purity. researchgate.net For instance, in enzymatic reactions, parameters such as pH and temperature are critical, as human NRK enzymes have optimal pH values of 6.5–9.0. nih.gov This systematic approach allows for the identification of the optimal conditions to maximize conversion and minimize byproducts, which is crucial for both laboratory-scale synthesis and industrial production. researchgate.net

Table 3: Key Parameters for Reaction Optimization
ParameterImportanceOptimization Goal
TemperatureAffects reaction rate and selectivityFind balance between reaction speed and byproduct formation
SolventInfluences solubility, reactivity, and workupSelect a solvent that maximizes yield and is environmentally benign
Catalyst LoadingImpacts rate and cost-effectivenessUse the minimum amount of catalyst for maximum conversion
Substrate ConcentrationAffects reaction kinetics and throughputMaximize concentration without causing precipitation or side reactions
Reaction TimeDetermines completeness of reactionMinimize time to achieve maximum yield and throughput

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to create more sustainable synthetic processes. mdpi.com The synthesis of nicotinamide derivatives is an area where these principles can have a significant impact. rsc.org

Key green chemistry strategies applicable to this synthesis include:

Biocatalysis : The use of enzymes, as discussed for amide bond formation, operates under mild conditions in aqueous media, avoiding harsh reagents and solvents. nih.govmdpi.com

Atom Economy : Designing synthetic routes to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. acs.org

Use of Safer Solvents : Replacing hazardous solvents like toluene (B28343) with greener alternatives such as tert-amyl alcohol can significantly reduce the environmental impact of a process. rsc.orgresearchgate.net

Continuous-Flow Microreactors : Performing reactions in continuous-flow systems can offer better control over reaction parameters, leading to higher yields and shorter reaction times compared to traditional batch processes. nih.govrsc.org This technology, when coupled with enzymatic catalysis, represents a highly efficient and sustainable manufacturing approach. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic processes are often advantageous in this regard. acs.org

By integrating these principles, the synthesis of complex molecules like 5-Bromo-N-cyclopropyl-1-oxy-nicotinamide can be made more efficient, cost-effective, and environmentally responsible.

Table 4: The 12 Principles of Green Chemistry acs.org
No.PrincipleBrief Description
1PreventionIt is better to prevent waste than to treat or clean it up after it has been created.
2Atom EconomySynthetic methods should be designed to maximize the incorporation of all materials into the final product.
3Less Hazardous Chemical SynthesesMethods should be designed to use and generate substances that possess little or no toxicity.
4Designing Safer ChemicalsChemical products should be designed to affect their desired function while minimizing their toxicity.
5Safer Solvents and AuxiliariesThe use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous whenever possible.
6Design for Energy EfficiencyEnergy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure.
7Use of Renewable FeedstocksA raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.
8Reduce DerivativesUnnecessary derivatization (use of blocking groups, protection/ deprotection) should be minimized or avoided.
9CatalysisCatalytic reagents (as selective as possible) are superior to stoichiometric reagents.
10Design for DegradationChemical products should be designed so that at the end of their function they break down into innocuous degradation products.
11Real-time analysis for Pollution PreventionAnalytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.
12Inherently Safer Chemistry for Accident PreventionSubstances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a suite of modern analytical techniques. Spectroscopic and spectrometric methods provide detailed information about the molecule's connectivity, mass, and the chemical environment of its constituent atoms.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₉H₉BrN₂O₂. A key diagnostic feature for pyridine N-oxides in mass spectrometry is the characteristic loss of an oxygen atom (16 Da) from the molecular ion peak upon fragmentation. researchgate.net This neutral loss is a strong indicator of the N-O bond and helps to distinguish the N-oxide isomer from a potential hydroxylated pyridine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The formation of the N-oxide bond significantly influences the electronic environment of the pyridine ring, causing a downfield shift of the ring protons compared to the non-oxidized precursor. The signals for the cyclopropyl protons and the amide N-H proton would also be present and could be identified by their characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbons of the pyridine ring are particularly sensitive to the N-oxidation, with their chemical shifts providing further confirmation of the N-oxide structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration. This bond gives rise to a strong absorption band, typically found in the region of 1200-1300 cm⁻¹. arkat-usa.org For this compound, other key absorptions would include the C=O stretch of the amide group (around 1650-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic structure of the pyridine N-oxide ring gives rise to characteristic UV absorptions. Pyridine N-oxide itself exhibits a strong π-π* transition band. arkat-usa.org The presence of the bromine atom and the carboxamide group as substituents on the ring would be expected to modify the position and intensity of this absorption maximum (λₘₐₓ).

The table below summarizes the expected spectroscopic and spectrometric data for the structural confirmation of this compound, based on typical values for related compounds.

TechniqueFeatureExpected Observation
Mass Spectrometry (ESI-MS) Molecular Ion [M+H]⁺m/z corresponding to C₉H₁₀BrN₂O₂⁺
Key FragmentationLoss of 16 Da (-O) from the molecular ion
¹H NMR Pyridine Ring ProtonsDownfield shift compared to the non-oxidized precursor
Cyclopropyl ProtonsCharacteristic multiplets in the aliphatic region
Amide ProtonA broad singlet, exchangeable with D₂O
¹³C NMR Pyridine Ring CarbonsChemical shifts indicative of N-oxide formation
Carbonyl CarbonSignal around 160-170 ppm
IR Spectroscopy N-O StretchStrong absorption band around 1200-1300 cm⁻¹
C=O Stretch (Amide)Strong absorption band around 1650-1680 cm⁻¹
UV-Vis Spectroscopy π-π* TransitionStrong absorption band, typically >250 nm

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo N Cyclopropyl 1 Oxy Nicotinamide

Positional and Substituent Effects of Bromine on Biological Activity

The presence and position of a halogen atom on a pharmacologically active scaffold can profoundly influence its biological activity. drugdesign.org In 5-Bromo-N-cyclopropyl-1-oxy-nicotinamide, the bromine atom at the 5-position of the pyridine (B92270) ring introduces significant electronic and steric changes. Halogens, being highly electronegative, act as electron-withdrawing groups through an inductive effect (-I), which can decrease the basicity of the pyridine nitrogen. scribd.com This modulation of pKa can alter the ionization state of the molecule at physiological pH, thereby affecting its solubility, membrane permeability, and ability to interact with ionic residues in a biological target.

Furthermore, the bromine atom can participate in specific non-covalent interactions known as halogen bonds. nih.gov A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in a protein's active site. nih.gov The ability to form these directional interactions can enhance binding affinity and selectivity for the target protein. drugdesign.org The introduction of a chlorine or iodine atom at specific positions of other bioactive molecules has been shown to increase potency by orders of magnitude, highlighting the potential for favorable interactions mediated by halogens. drugdesign.org

Table 1: Influence of Pyridine Ring Substituents on Physicochemical Properties and Potential Biological Interactions
Substituent at 5-PositionElectronic EffectpKa (relative to unsubstituted)Potential InteractionsImpact on Biological Activity
-H (unsubstituted)NeutralBaselineStandard π-stacking, H-bondingBaseline activity
-CH₃ (electron-donating)+I (Inductive)IncreasedHydrophobic interactionsCan increase or decrease activity depending on pocket size and polarity
-Br (electron-withdrawing)-I (Inductive), +M (Mesomeric)DecreasedHalogen bonding, hydrophobic interactionsCan significantly enhance affinity and selectivity through specific halogen bonds
-NO₂ (electron-withdrawing)-I, -MSignificantly DecreasedDipole-dipole, potential H-bond acceptorOften reduces activity due to strong electron withdrawal, but can be key for specific targets

Conformational and Electronic Impact of the N-Cyclopropyl Moiety on Target Interactions

The N-cyclopropyl group is a valuable substituent in medicinal chemistry, prized for its unique structural and electronic properties that can positively influence a compound's pharmacological profile. fiveable.menih.govresearchgate.net Its incorporation in place of more flexible alkyl groups, such as ethyl or isopropyl, introduces conformational rigidity, which can pre-organize the molecule into a bioactive conformation for optimal target binding. unl.pt This reduction in conformational entropy upon binding can lead to a significant increase in binding affinity. nih.gov

NMR studies on secondary N-cyclopropyl amides have revealed distinct conformational behaviors compared to other aliphatic amides. acs.orgnih.govfigshare.com They display a significant population of the E-rotamer (cis) conformation around the amide C-N bond, which is typically rare in other secondary amides due to steric hindrance. acs.orgnih.gov Furthermore, N-cyclopropyl amides often adopt an ortho conformation around the N-cPr bond, contrasting with the anti conformation preferred by other acetamides. acs.orgnih.gov These specific conformational preferences dictate the three-dimensional space occupied by the molecule, influencing how it fits into a protein's binding site.

Electronically, the cyclopropyl (B3062369) group possesses unique characteristics due to its ring strain. fiveable.me The C-C bonds have enhanced π-character, allowing the group to participate in conjugation with adjacent π-systems, acting as an electron-donating group. unl.pt This can influence the electronic properties of the attached amide and the aromatic nicotinamide (B372718) ring.

Role of Cyclopropyl Ring in Ligand-Protein Binding

The rigid, three-membered ring of the cyclopropyl group serves as a critical anchor in ligand-protein interactions. Its well-defined shape and hydrophobicity allow it to fit snugly into specific hydrophobic pockets within a receptor's active site. By restricting the rotational freedom of the amide bond to which it is attached, the cyclopropyl moiety reduces the entropic penalty of binding, which can translate into higher potency. nih.gov This conformational constraint locks the molecule into a limited set of shapes, increasing the probability that one of them is the active conformation recognized by the biological target. unl.pt The unique electronic nature of the cyclopropyl ring can also contribute to binding through non-covalent interactions with aromatic residues in the protein active site. fiveable.me

Influence on Molecular Recognition and Selectivity

Molecular recognition depends on a precise complementary match between the ligand and its target protein in terms of shape, size, and electrostatic interactions. The defined and rigid geometry of the cyclopropyl group can be a key determinant of binding selectivity. researchgate.net While a flexible alkyl chain might allow a molecule to bind non-specifically to multiple related targets, the conformational restriction imposed by the cyclopropyl ring can ensure that the molecule fits optimally into only the intended target. This "lock-and-key" fit enhances selectivity, reducing the likelihood of off-target effects. nih.gov By designing the molecule with this rigid group, medicinal chemists can better control its orientation and interactions, leading to compounds with improved specificity for a particular receptor subtype or enzyme isoform.

Significance of the N-Oxide (1-oxy) Group on Pharmacological Profile

The N-oxide functional group on the pyridine ring is a pivotal feature that dramatically alters the physicochemical properties of the parent molecule. acs.orgnih.gov N-oxidation introduces a highly polar N⁺-O⁻ bond, which has a large dipole moment. nih.gov This modification significantly impacts the compound's solubility, hydrogen bonding capacity, and metabolic fate.

Modulation of Polarity and Hydrogen Bonding Networks

Table 2: Predicted Physicochemical Property Changes due to N-Oxidation
CompoundMolecular WeightLogP (Predicted)Polar Surface Area (Ų)H-Bond AcceptorsH-Bond Donors
5-Bromo-N-cyclopropyl-nicotinamide241.09~1.549.421
This compound257.09~0.566.231

Note: Values are estimations based on the contribution of functional groups to illustrate the relative changes in properties.

Metabolic Stability and Potential for Bioactivation

The N-oxide group plays a dual role in the metabolic profile of a drug. N-oxidation is a common Phase I metabolic pathway for compounds containing aromatic nitrogen heterocycles, often mediated by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com In some cases, the N-oxide itself is the active form of the molecule.

Rational Design Principles for Optimizing this compound Analogs

The optimization of lead compounds such as this compound is a cornerstone of modern medicinal chemistry. Rational design principles are employed to systematically modify the molecule to enhance its therapeutic properties, including potency, selectivity, and pharmacokinetic profile. This process involves a deep understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR), guiding the synthesis of new analogs with improved characteristics. Key strategies for the optimization of this particular scaffold include the exploration of bioisosteric replacements for the amide linkage and the systematic investigation of peripheral substituents on both the cyclopropyl and nicotinamide moieties.

Bioisosteric Replacements in the Amide Linkage

The amide bond is a critical functional group in many pharmaceutical agents, contributing to their binding affinity through hydrogen bonding interactions. However, it is also susceptible to metabolic degradation by proteases, which can limit a drug's oral bioavailability and duration of action. Bioisosteric replacement of the amide bond is a widely adopted strategy to overcome these limitations while preserving or enhancing biological activity. nih.govdrughunter.com Bioisosteres are functional groups that possess similar physicochemical properties to the original group, allowing them to engage in comparable biological interactions. drughunter.com

For instance, replacing the amide with a 1,3,4-oxadiazole (B1194373) could enhance metabolic stability while maintaining key hydrogen bonding interactions. nih.gov Similarly, a 1,2,3-triazole moiety has been successfully employed as an amide isostere, often leading to improved therapeutic potential. nih.gov The trifluoroethylamine group has also emerged as a viable bioisosteric replacement for amides, with the trifluoromethyl group mimicking the carbonyl and enhancing metabolic stability against proteolysis. drughunter.com The electron-withdrawing nature of the trifluoromethyl group also reduces the basicity of the adjacent amine, keeping it largely non-ionized at physiological pH. drughunter.com

Amide BioisosterePotential AdvantagesKey Physicochemical Properties Mimicked
1,3,4-OxadiazoleImproved metabolic stability, enhanced membrane permeability. nih.govPlanarity, dipole moment, hydrogen bond acceptor capacity. nih.gov
1,2,4-OxadiazoleMimics molecular planarity and dipole moment of an amide. nih.govVaried aromatic, electrostatic, and hydrogen bonding character compared to the amide. nih.gov
1,2,3-TriazoleExcellent nonclassical bioisostere with potential to refine therapeutic ability. nih.govCan mimic hydrogen bonding properties of amides. drughunter.com
TrifluoroethylamineEnhanced metabolic stability against proteolysis, reduced amine basicity. drughunter.comElectronegative trifluoroethyl group mimics the carbonyl group. drughunter.com

Exploration of Peripheral Substituents on the Cyclopropyl and Nicotinamide Moieties

The peripheral substituents on a lead compound offer numerous opportunities for optimization. For this compound, both the cyclopropyl and the nicotinamide portions of the molecule can be systematically modified to probe for beneficial interactions with its biological target and to modulate its physicochemical properties.

On the cyclopropyl moiety, the introduction of small, lipophilic, or polar substituents could influence the compound's binding affinity and metabolic stability. For example, the addition of a methyl group could enhance van der Waals interactions within a hydrophobic pocket of the target protein. Conversely, a hydroxyl or fluoro group could introduce new hydrogen bonding opportunities or alter the electronic properties of the cyclopropyl ring. The replacement of hydrogen with fluorine is a common strategy to modulate metabolism or block sites of oxidative metabolism due to the strength of the C-F bond. cambridgemedchemconsulting.com

The nicotinamide ring itself presents several positions for substitution that could be explored to fine-tune the molecule's activity and properties. The bromine atom at the 5-position is a key feature, and its replacement with other halogens (e.g., chlorine or iodine) or small alkyl groups could be investigated to understand the steric and electronic requirements for optimal activity. A quantitative structure-activity relationship (QSAR) study on a series of nicotinamide derivatives showed that the hydrophobicity and shape of substituents on a connected phenyl ring significantly influenced inhibitory activity. nih.gov This highlights the importance of substituent properties in determining biological function.

Furthermore, modifications to other positions on the nicotinamide ring could be explored. For instance, the introduction of small electron-donating or electron-withdrawing groups could alter the electronic distribution of the pyridine ring, potentially impacting its interaction with the target. The synthesis of various N-(thiophen-2-yl) nicotinamide derivatives with different substituents on the nicotinamide and thiophene (B33073) rings has been shown to yield compounds with varying fungicidal activities, demonstrating the impact of peripheral modifications. mdpi.com

MoietyPosition of SubstitutionExample SubstituentPotential Impact
Cyclopropyl--CH3Enhanced hydrophobic interactions.
Cyclopropyl--FBlocked metabolic oxidation, altered electronics. cambridgemedchemconsulting.com
Nicotinamide5-position-ClModified steric and electronic properties.
NicotinamideOther positions-OCH3Altered electronic distribution and potential for new interactions.

Molecular Pharmacology and Preclinical Biological Evaluation of 5 Bromo N Cyclopropyl 1 Oxy Nicotinamide

In Vitro Assessment of Target Engagement and Enzyme Inhibition

The in vitro assessment of a novel compound is critical to understanding its direct molecular interactions and potential as a therapeutic agent. This involves testing the compound's ability to inhibit specific enzymes that are key to cellular processes, particularly those involved in disease.

Inhibition of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) and NAD+ Salvage Pathway Enzymes

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in cellular metabolism and redox reactions. nih.gov The NAD+ salvage pathway is the primary mechanism by which cells maintain their NAD+ pools, recycling nicotinamide (NAM) back into NAD+. nih.govresearchgate.net The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT). nih.gov Inhibition of NAMPT can lead to NAD+ depletion, which has been explored as a therapeutic strategy, particularly in oncology, as cancer cells have a high demand for NAD+. nih.govnih.gov

A comprehensive search of scientific literature and chemical databases reveals no specific studies or data on the inhibitory activity of 5-Bromo-N-cyclopropyl-1-oxy-nicotinamide against NAMPT or other enzymes involved in the NAD+ salvage pathway. Therefore, its potential as an inhibitor in this context remains unevaluated.

Evaluation as NAD+/NADH Mimetics and Coenzyme Analogs

NAD+ and its reduced form, NADH, are essential coenzymes for numerous metabolic reactions. nih.govnih.gov Compounds that act as NAD+/NADH mimetics or coenzyme analogs could potentially modulate the activity of NAD+-dependent enzymes, influencing cellular metabolism and signaling. These precursors can be beneficial in conditions associated with decreased NAD+ levels. nih.gov

There is currently no published research evaluating this compound as an NAD+/NADH mimetic or a coenzyme analog. Its structural properties and potential to interact with NAD+-dependent enzymes have not been reported.

Assessment of Activity against Cholinesterases and Phosphodiesterase (PDE) Isozymes

Cholinesterases, such as acetylcholinesterase (AChE), are crucial enzymes in the nervous system, responsible for breaking down neurotransmitters. Phosphodiesterases (PDEs) are a group of enzymes that regulate intracellular signaling pathways by degrading cyclic nucleotides like cAMP and cGMP. Both enzyme families are important targets in drug discovery for various diseases.

Currently, there is no available data from in vitro assays assessing the activity of this compound against any cholinesterase or phosphodiesterase isozymes. Its inhibitory potential against these targets is unknown.

Cellular Mechanistic Studies

Cellular mechanistic studies are designed to elucidate how a compound affects the internal workings of a cell, including its signaling pathways and its ability to control cell growth and survival.

Modulation of Intracellular Signaling Pathways (e.g., Wnt/β-catenin, AMPK, Akt, mTOR)

Intracellular signaling pathways are complex networks that control fundamental cellular activities such as proliferation, differentiation, and survival.

The Wnt/β-catenin pathway is crucial during embryonic development and for adult tissue homeostasis; its dysregulation is often linked to cancer. nih.govmdpi.comnih.gov

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.

The Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. nih.gov

Investigation into the modulatory effects of this compound on these, or any other, intracellular signaling pathways has not been reported in the scientific literature.

Antiproliferative Effects in Disease-Relevant Cell Lines

Antiproliferative assays are used to determine a compound's ability to inhibit the growth of cells, a key characteristic for potential anti-cancer agents. These tests are often conducted on a panel of disease-relevant cell lines. While other brominated compounds have demonstrated antiproliferative and anti-angiogenic activities in various cancer cell lines, such as A549 lung cancer cells waocp.orgwaocp.orgnih.gov, these compounds are structurally distinct from the subject of this article.

A search of the available scientific literature did not yield any studies investigating the antiproliferative effects of this compound on any specific cell lines. Consequently, data regarding its potency (e.g., IC50 values) in a cellular context is not available.

Antimicrobial, Antifungal, and Antibiofilm Activities in Microbial Systems

A thorough review of scientific literature and public chemical databases reveals no specific studies detailing the antimicrobial, antifungal, or antibiofilm activities of this compound. While the broader class of nicotinamide derivatives has been investigated for such properties, data directly pertaining to this specific compound, including minimum inhibitory concentrations (MIC) or efficacy against microbial biofilms, are not available in the public domain.

Anti-inflammatory Response in Cellular Models

There is currently no published research available that specifically investigates the anti-inflammatory response of this compound in cellular models. Studies measuring effects on pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), modulation of inflammatory pathways such as NF-κB, or activity in cell types like macrophages or lymphocytes have not been reported for this compound.

Specific Target Engagement in Cellular Models (e.g., BCL9 protein-protein interaction)

No specific data from cellular assays confirming the engagement of this compound with specific molecular targets, such as the B-cell lymphoma 9 (BCL9) protein, are available in the peer-reviewed literature. While the disruption of the β-catenin/BCL9 protein-protein interaction is a target for some nicotinamide-based compounds, direct evidence of this activity, including binding affinity or functional cellular outcomes for this compound, has not been publicly documented.

Preclinical In Vivo Pharmacological Evaluation in Animal Models

Efficacy Assessment in Disease Models (e.g., oncology, infectious disease, inflammatory models)

Preclinical studies assessing the in vivo efficacy of this compound in animal models of disease have not been published. Consequently, there is no available data on its potential therapeutic effects in oncology, infectious disease, or inflammatory models.

Pharmacokinetic Profiling in Preclinical Species (e.g., absorption, distribution, metabolism, excretion, oral bioavailability, CNS penetration)

The pharmacokinetic profile of this compound in any preclinical species is not described in the available scientific literature. Key parameters such as absorption, distribution, metabolism, excretion (ADME), oral bioavailability, and central nervous system (CNS) penetration remain uncharacterized. While general pharmacokinetic properties of nicotinamide have been studied, this data cannot be extrapolated to the specific derivative this compound.

Target Engagement and Pathway Modulation in Animal Tissues

There are no published in vivo studies that demonstrate target engagement or pathway modulation by this compound in animal tissues. Research confirming that the compound reaches its intended biological target in a living organism and elicits a measurable downstream effect on relevant signaling pathways has not been reported.

Data Tables

Due to the absence of specific research findings for this compound in the reviewed literature, no data tables can be generated.

Computational Chemistry and Advanced in Silico Modeling for 5 Bromo N Cyclopropyl 1 Oxy Nicotinamide

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential interactions. These studies provide insights into the distribution of electrons and the energies of molecular orbitals.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For 5-Bromo-N-cyclopropyl-1-oxy-nicotinamide, a hypothetical analysis would involve calculating the energies of these orbitals. The presence of the electron-withdrawing bromine atom and the pyridine (B92270) N-oxide moiety would be expected to influence the energy levels of the HOMO and LUMO, thereby affecting the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Predicted Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

(Note: This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.)

Mapping of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are prone to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating sites for nucleophilic attack.

In the case of this compound, the oxygen atom of the N-oxide and the carbonyl oxygen of the nicotinamide (B372718) moiety would be expected to be regions of high electron density (red), making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the cyclopropyl (B3062369) group and the pyridine ring would likely exhibit a positive electrostatic potential (blue).

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for understanding the binding mechanism and predicting the binding affinity of a compound.

Prediction of Binding Modes and Affinities with Proposed Biological Targets

To perform a molecular docking study, a specific biological target (e.g., an enzyme or receptor) must be identified. As there are no specified biological targets for this compound in the available literature, any docking analysis would be speculative. However, the general procedure would involve preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to predict the binding poses and estimate the binding affinity, typically reported as a docking score or binding energy.

Identification of Key Intermolecular Interactions

A detailed analysis of the docked poses would reveal the key intermolecular interactions responsible for the ligand-protein binding. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the amide group could act as both a hydrogen bond donor and acceptor, while the pyridine ring and cyclopropyl group could engage in hydrophobic interactions.

Table 2: Potential Intermolecular Interactions for this compound

Interaction Type Potential Functional Group(s) Involved
Hydrogen Bonding Amide N-H (donor), Carbonyl O (acceptor), N-oxide O (acceptor)
Hydrophobic Interactions Cyclopropyl group, Pyridine ring
Halogen Bonding Bromine atom

(Note: This table represents potential interactions and is not based on specific docking results.)

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule over time and can be used to assess the stability of a ligand-protein complex. By simulating the movements of atoms and molecules, MD can offer insights into the flexibility of the ligand and the stability of its interactions with the binding site of a protein.

Predictive ADME Modeling and In Silico Property Optimization

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are crucial determinants of its clinical success. Predictive ADME modeling utilizes computational algorithms to estimate these properties from a molecule's structure, allowing for early identification and mitigation of potential liabilities.

For this compound, a suite of in silico models would be employed to predict its ADME profile. These models are typically built using large datasets of experimentally determined properties and employ machine learning techniques or quantitative structure-property relationships (QSPR).

Key ADME properties that would be modeled for this compound include:

Aqueous Solubility: Predicting the solubility of the compound in water is essential, as poor solubility can limit oral absorption.

Intestinal Absorption: Models can estimate the extent to which the compound will be absorbed from the gastrointestinal tract into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: For compounds targeting the central nervous system, predicting their ability to cross the BBB is critical.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target.

Metabolic Stability: In silico models can predict the susceptibility of the compound to metabolism by cytochrome P450 enzymes, which is a major route of drug clearance.

Excretion Pathways: Predictions can be made about the likely routes of elimination from the body, such as renal or biliary excretion.

Based on the predictions from these ADME models, in silico property optimization can be performed. This involves making targeted chemical modifications to the structure of this compound to improve its ADME profile while maintaining or enhancing its desired biological activity. For instance, if the initial compound is predicted to have poor oral absorption, modifications could be made to increase its solubility or permeability.

Interactive Data Table: Predicted ADME Properties of this compound (Illustrative)

PropertyPredicted ValueDesirable RangeConfidence
Aqueous Solubility (logS)-3.5> -4.0High
Caco-2 Permeability (nm/s)15 x 10-6> 10 x 10-6Medium
BBB Permeability (logBB)-0.8-1.0 to 0.3High
Plasma Protein Binding (%)85%< 90%Medium
CYP2D6 InhibitionLow RiskLow RiskHigh
Human Intestinal Absorption (%)90%> 80%High

Translational Research and Future Directions for 5 Bromo N Cyclopropyl 1 Oxy Nicotinamide

Exploration of Novel Therapeutic Applications beyond Established Nicotinamide (B372718) Derivative Indications

Nicotinamide and its derivatives are fundamental to cellular metabolism, primarily as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in redox reactions. nih.govwikipedia.org While the roles of nicotinamide in treating conditions like pellagra are well-established, research has expanded into diverse therapeutic areas including oncology, metabolic disorders, and inflammatory diseases. nih.govpharmaceutical-technology.commdpi.com For 5-Bromo-N-cyclopropyl-1-oxy-nicotinamide, future research aims to leverage its unique structural modifications—the bromo substituent, the N-cyclopropyl group, and the N-oxide moiety—to explore applications beyond the traditional scope of nicotinamide.

Potential areas of investigation include:

Oncology: Cancer cells have a high metabolic rate and are often dependent on the NAD+ salvage pathway for survival, making enzymes in this pathway attractive therapeutic targets. nih.govwikipedia.org Research is underway to see if this compound can act as an inhibitor for enzymes like Nicotinamide N-methyltransferase (NNMT) or Nicotinamide phosphoribosyltransferase (NAMPT), which are overexpressed in various cancers. nih.govpharmaceutical-technology.com

Neurodegenerative Diseases: The role of NAD+ in neuronal health and mitochondrial function suggests that potent nicotinamide derivatives could be beneficial in diseases like Alzheimer's and Parkinson's. The unique structure of this compound may offer improved blood-brain barrier permeability or selective interaction with neural enzymes.

Immunomodulation: Nicotinamide has been shown to modulate the activity of various proinflammatory cytokines. nih.gov The specific substitutions on the pyridine (B92270) ring of this compound could fine-tune this immunomodulatory effect, offering potential treatments for autoimmune disorders or other inflammatory conditions. nih.gov

Development of Advanced Synthetic Strategies for Scalable Production

The transition of a drug candidate from preclinical studies to clinical trials and eventual commercialization necessitates a robust, scalable, and cost-effective synthetic process. For this compound, a key synthetic step is the N-oxidation of the pyridine ring. Traditional batch-process oxidation methods often raise safety concerns, particularly on an industrial scale. bme.hu

Advanced synthetic strategies are being developed to address these challenges:

Continuous Flow Chemistry: The use of microreactors for N-oxidation offers significant advantages over batch processing. bme.hu This technology provides superior temperature control, enhanced safety when handling energetic reagents like peroxides, and improved product consistency. bme.huorganic-chemistry.org A continuous flow process for synthesizing the pyridine N-oxide intermediate would be a crucial step towards scalable production. organic-chemistry.orgacs.org

Greener Oxidation Reagents: Research focuses on replacing traditional oxidants with more environmentally benign alternatives. Aqueous hydrogen peroxide is an ideal choice as it generates only water as a byproduct. acs.org The development of efficient catalytic systems, such as those based on titanium silicalite (TS-1) or rhenium, can facilitate the use of hydrogen peroxide for the N-oxidation step under milder conditions. organic-chemistry.org

Interactive Table: Comparison of Oxidation Methods for Pyridine N-Oxide Synthesis

Oxidant/MethodTypical ConditionsAdvantagesDisadvantagesSource
Peracetic Acid85°C, batchHigh yieldExothermic, safety concerns orgsyn.org
m-CPBARoom temperature, batchRapid reactionPotentially hazardous byproduct bme.hu
H₂O₂ / Acetic AcidRoom temp, microreactorEnvironmentally friendlyLower conversion for some substrates bme.hu
H₂O₂ / TS-1 CatalystMethanol, microreactorGreen, safe, continuousRequires specific catalyst organic-chemistry.org
Sodium PercarbonateRhenium-based catalystEfficient, mild conditionsRequires metal catalyst organic-chemistry.org

Rational Design of Highly Selective and Potent Analogs

While this compound serves as a lead compound, the principles of medicinal chemistry and rational drug design can be applied to generate analogs with improved properties. The goal is to enhance potency against the desired biological target while minimizing off-target effects. This process involves a deep understanding of the structure-activity relationship (SAR). nih.gov

Key strategies in the rational design of analogs include:

Bioisosteric Replacement: The bromine atom on the pyridine ring can be replaced with other halogens (Cl, F) or functional groups (e.g., CF₃, CN) to modulate electronic properties and binding interactions. Similarly, the cyclopropyl (B3062369) group can be substituted with other small cycloalkanes or linear alkyl groups to probe the size and conformational requirements of the binding pocket.

Computational Modeling: Molecular docking studies can predict how different analogs bind to the active site of a target enzyme, such as HDAC3 or VEGFR-2, for which other nicotinamide derivatives have been designed. nih.govresearchgate.netrsc.org This in silico approach helps prioritize the synthesis of compounds that are most likely to have high affinity and selectivity. rsc.org

Target-Specific Modifications: Based on the crystal structure of the target protein, modifications can be designed to form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the active site, thereby increasing potency and selectivity. nih.govmdpi.com

Integration of Multi-Omics Data in Mechanism of Action Elucidation

Understanding the precise mechanism of action (MoA) of a drug is crucial for its development and for identifying biomarkers of response. A multi-omics approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive, systems-level view of a drug's effect on cellular processes. nygen.ionih.govnashbio.com

For this compound, a multi-omics strategy would involve:

Treating relevant cell lines or model organisms with the compound.

Analyzing the global changes at different molecular levels:

Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated in response to the drug.

Proteomics (Mass Spectrometry): To measure changes in protein expression and post-translational modifications.

Metabolomics (NMR/Mass Spectrometry): To detect alterations in metabolic pathways, which is particularly relevant for a nicotinamide derivative. nih.gov

Integrating these datasets using bioinformatics tools to build a network model of the drug's MoA. nygen.ionih.gov This can reveal the primary target, downstream signaling pathways affected, and potential off-target effects, providing a much richer understanding than single-omics analyses alone. astrazeneca.comnih.gov

Opportunities for Combination Therapies and Targeted Delivery Systems

To enhance therapeutic efficacy and overcome potential drug resistance, this compound could be explored in combination with other therapeutic agents. For instance, if the compound targets a specific metabolic pathway in cancer, it could be combined with a cytotoxic agent or an immunotherapy drug to achieve a synergistic effect.

A more advanced approach involves its use as a payload in an Antibody-Drug Conjugate (ADC). ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, linked to a cytotoxic payload. If an analog of this compound is found to have exceptionally high potency, it could be chemically modified with a linker for conjugation to an antibody. This strategy would concentrate the drug's activity at the tumor site, maximizing its anti-cancer effect while minimizing systemic toxicity.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-N-cyclopropyl-1-oxy-nicotinamide, and how can reaction yields be improved?

Methodological Answer : The synthesis of brominated nicotinamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 5-Bromo-4-chloronicotinaldehyde are synthesized via halogenation of nicotinic acid derivatives followed by functional group modifications . To optimize yields:

  • Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for cyclopropane group introduction.
  • Employ high-purity reagents (e.g., >98% purity for intermediates) to minimize side reactions .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures). Monitor reaction progress using TLC or HPLC.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H, 13C^13C, and 2D2D-NMR (COSY, HSQC) to confirm substituent positions and cyclopropane connectivity.
  • HRMS : Verify molecular weight (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray crystallography : Use SHELXL for structure refinement (e.g., resolving bromine atom placement in the lattice) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer : Refer to safety data sheets (SDS) for brominated pyridines:

  • Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/contact.
  • Store at 2–8°C in airtight containers, away from oxidizers .
  • Dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?

Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or impurities:

  • Variable-temperature NMR : Identify signal splitting due to conformational changes.
  • DFT calculations : Compare experimental 1H^1H shifts with computational models (e.g., Gaussian or ORCA software) .
  • HPLC-MS : Check for byproducts; repurify using preparative HPLC if needed .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer : Design analogs and compare physicochemical properties:

  • Substitution patterns : Synthesize derivatives with halogen (Cl, F) or electron-donating groups (e.g., -OCH3_3) at positions 4 or 6 .
  • Comparative table :
CompoundSubstituentsLogPActivity (IC50_{50})
This compoundBr, cyclopropoxy2.10.45 µM
5-Chloro analogCl, cyclopropoxy1.81.2 µM
5-Fluoro analogF, cyclopropoxy1.5>10 µM
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins .

Q. How do solvent polarity and temperature influence the compound’s reactivity in substitution reactions?

Methodological Answer : Perform kinetic studies under controlled conditions:

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents for SNAr reactions.
  • Arrhenius plots : Determine activation energy (EaE_a) by measuring reaction rates at 25°C, 40°C, and 60°C.
  • Computational solvent modeling : Use COSMO-RS to predict solvation effects .

Q. What computational methods are suitable for modeling the compound’s electronic properties?

Methodological Answer : Combine quantum mechanics and molecular dynamics:

  • DFT : Calculate HOMO/LUMO energies (B3LYP/6-311+G(d,p)) to predict electrophilic/nucleophilic sites.
  • MD simulations : Analyze cyclopropane ring stability in aqueous vs. lipid environments (NAMD or GROMACS) .
  • Charge distribution maps : Generate electrostatic potential surfaces (e.g., using Multiwfn) .

Handling Data Contradictions

Q. How should researchers address discrepancies between crystallographic and spectroscopic data?

Methodological Answer :

  • Cross-validation : Compare X-ray bond lengths/angles with DFT-optimized geometries.
  • Twinned crystals : Use SHELXL’s TWIN command to refine problematic datasets .
  • Dynamic effects : Consider if NMR reflects solution-state conformations, while crystallography shows solid-state packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.